3,5-Dichloro-4-mercaptophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

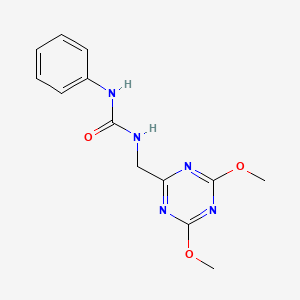

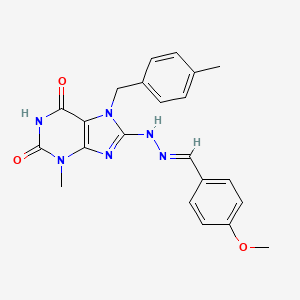

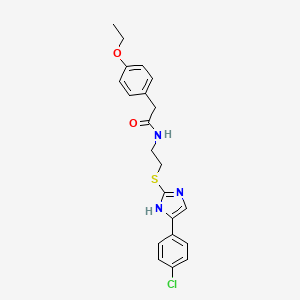

“3,5-Dichloro-4-mercaptophenol” is a chemical compound with the formula C6H4Cl2OS . It is used in various applications and is available for bulk manufacturing, sourcing, and procurement .

Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-mercaptophenol” consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 1 oxygen atom, and 1 sulfur atom .

Physical And Chemical Properties Analysis

“3,5-Dichloro-4-mercaptophenol” has physical and chemical properties typical of similar compounds. It has a molecular weight of 195.07 .

Wissenschaftliche Forschungsanwendungen

Heterocycle Synthesis

3,5-Dichloro-4-mercaptophenol is involved in the synthesis of various heterocycles. Shibuya (1984) reported its use in producing 4-mercaptopyrimidine derivatives and other heterocycles through the reaction with active methylenes (Shibuya, 1984).

Vibrational Spectroscopy and Density Functional Theory Studies

Li et al. (2014) conducted theoretical and experimental studies on 4-mercaptophenol, a model molecule, using Density Functional Theory (DFT) and vibrational spectroscopy techniques. This research aids in understanding the molecular structure and properties of 4-mercaptophenol derivatives (Li et al., 2014).

Novel Pincer Compound Synthesis

The compound's derivatives play a crucial role in creating new chemical entities. Serrano‐Becerra et al. (2010) synthesized a non-symmetric Pd(II) phosphinito–thiophosphinito PSCOP pincer compound, showcasing the versatility of 3,5-dichloro-4-mercaptophenol in complex chemical syntheses (Serrano‐Becerra et al., 2010).

Chemiresistor Sensor Development

Chow et al. (2010) explored the use of gold nanoparticles functionalized with 4-mercaptophenol for chemiresistor sensors. This application is significant in detecting organic compounds in aqueous solutions (Chow et al., 2010).

Formaldehyde Vapor Detection

Seo et al. (2007) demonstrated the application of mercaptophenol-coated piezoresistive cantilevers in detecting formaldehyde vapor. The specificity and sensitivity of this approach highlight its potential in environmental monitoring (Seo et al., 2007).

Self-Assembled Monolayers in Electrochemistry

Ramírez et al. (2005) studied the formation and reductive desorption of self-assembled monolayers of 4-mercaptophenol on mercury, contributing to the understanding of molecular interactions in electrochemical environments (Ramírez et al., 2005).

Microwave Irradiation in Synthesis

Kahveci et al. (2012) utilized microwave irradiation for synthesizing derivatives of 3,5-dichlorophenyl, demonstrating the efficiency and speed of this method in chemical synthesis (Kahveci et al., 2012).

Catalysis in Native Chemical Ligation

Cowper et al. (2015) investigated 3/4-Mercaptobenzyl sulfonates, including derivatives of 4-mercaptophenol, as catalysts in native chemical ligation. This study highlights the role of these compounds in facilitating biochemical reactions (Cowper et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that mercaptophenol derivatives can interact with various biological targets, such as enzymes and receptors, due to their ability to form covalent bonds with certain amino acid residues .

Mode of Action

Mercaptophenol derivatives are known to interact with their targets through the formation of covalent bonds, which can lead to changes in the target’s function .

Biochemical Pathways

It is known that chlorophenols and their derivatives can interfere with various biochemical pathways, including those involved in energy metabolism .

Result of Action

It is known that chlorophenols and their derivatives can have various effects at the molecular and cellular levels, including cytotoxicity and genotoxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dichloro-4-mercaptophenol. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-sulfanylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFPOGSSXSNGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)

![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)